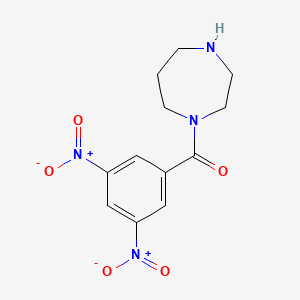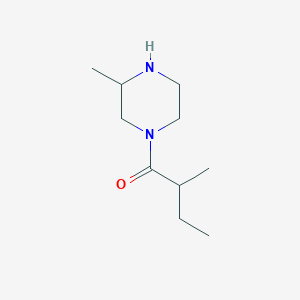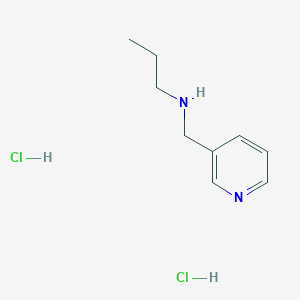
Propyl(pyridin-3-ylmethyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Propyl(pyridin-3-ylmethyl)amine dihydrochloride” is a chemical compound with the empirical formula C9H14N2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “Propyl(pyridin-3-ylmethyl)amine dihydrochloride” can be represented by the SMILES stringCC(C)NCC1=CC=CN=C1 . This indicates that the compound contains a pyridine ring attached to a propyl group through a nitrogen atom . Physical And Chemical Properties Analysis
“Propyl(pyridin-3-ylmethyl)amine dihydrochloride” is a solid compound . Its molecular weight is 150.22 . The compound has a CAS Number of 19730-12-2 .Applications De Recherche Scientifique
Importance in Organic Synthesis and Medicinal Chemistry
Propyl(pyridin-3-ylmethyl)amine dihydrochloride plays a crucial role in organic synthesis and medicinal chemistry, particularly in the synthesis of heterocyclic compounds. Heterocyclic compounds are a cornerstone in pharmaceuticals, agrochemicals, and dyes due to their diverse biological activities. The synthesis of pyridines, quinolines, and isoquinolines from propargylic alcohols, including compounds related to propyl(pyridin-3-ylmethyl)amine dihydrochloride, demonstrates the utility of such amines in constructing complex molecular architectures that are prevalent in drug molecules and biologically active compounds. This synthesis approach provides a versatile method for generating a wide variety of heterocyclic structures that are significant in drug discovery and development processes (Mishra, Nair, & Baire, 2022).
Role in Catalyst Development
Propyl(pyridin-3-ylmethyl)amine dihydrochloride is also instrumental in the development of novel catalysts for organic reactions, including those that form C-N bonds, which are pivotal in creating many pharmaceuticals and fine chemicals. Recyclable copper catalyst systems that incorporate similar amines for C-N bond-forming cross-coupling reactions exemplify the application of these amines in sustainable chemistry. The ability to recycle these catalysts not only enhances the efficiency of the synthesis processes but also aligns with the principles of green chemistry, making the production of chemicals more environmentally friendly and cost-effective (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Contribution to Pharmacology and Medicinal Applications
The versatility of pyridine derivatives, including those related to propyl(pyridin-3-ylmethyl)amine dihydrochloride, extends to pharmacology and medicinal applications. Pyridine derivatives are recognized for their wide range of biological activities, which include antifungal, antibacterial, and anticancer effects. The medicinal importance of these compounds is underscored by their inclusion in numerous drugs and therapeutic agents, highlighting the critical role that propyl(pyridin-3-ylmethyl)amine dihydrochloride and similar amines play in the discovery and development of new medications (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-2-5-10-7-9-4-3-6-11-8-9;;/h3-4,6,8,10H,2,5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDDLHNWJLWOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CN=CC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl(pyridin-3-ylmethyl)amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)
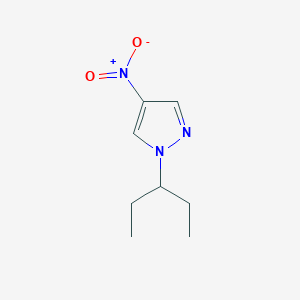



![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)
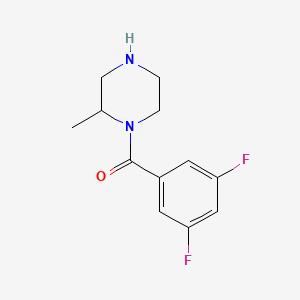
amine](/img/structure/B6362052.png)
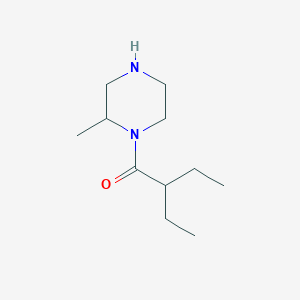
amine hydrochloride](/img/structure/B6362059.png)
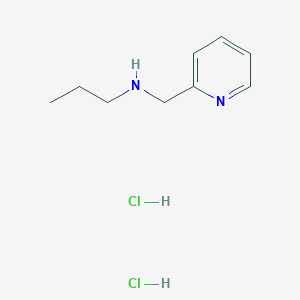
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)
